![molecular formula C17H20N2O3S B14398422 Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- CAS No. 88422-75-7](/img/structure/B14398422.png)
Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetamide group, a sulfonyl group attached to a 4-methylphenyl ring, and a phenylethyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(4-methylphenyl)-2-methoxy-
- Acetamide, N-(4-ethylphenyl)-2-methoxy-
Uniqueness
Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- is unique due to the presence of both the sulfonyl and phenylethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
88422-75-7 |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-14-7-9-16(10-8-14)23(21,22)19-13-17(20)18-12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H,18,20) |
Clé InChI |
PJQWZWYKHWQVBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


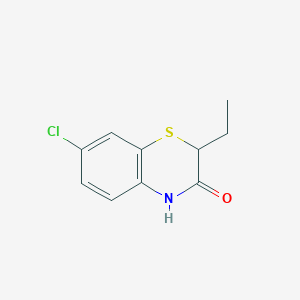
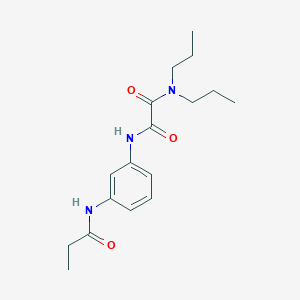
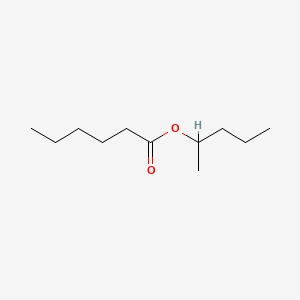
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
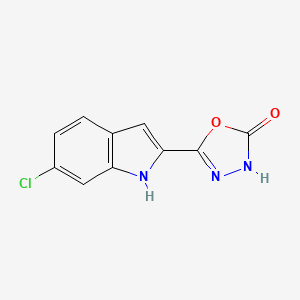
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)
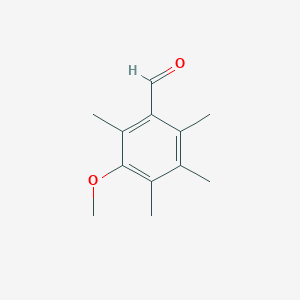
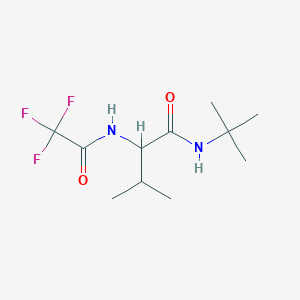
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)

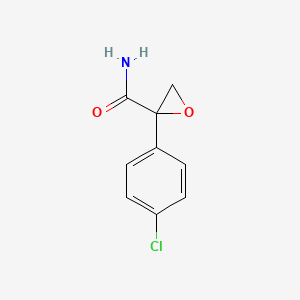
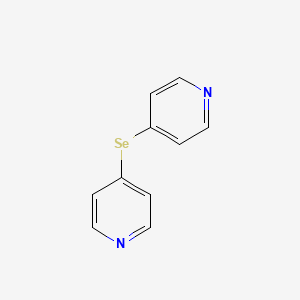
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
